(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol
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Overview
Description
(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol is a heterocyclic compound belonging to the pyrazolopyridine family. . The structure of this compound includes a pyrazole ring fused to a pyridine ring, with a fluorine atom at the 5-position and a methanol group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine.
Iodization: The 5-bromo-1H-pyrazolo[3,4-b]pyridine is iodized using N-iodosuccinimide (NIS) to obtain the intermediate compound.
Protection: The NH group of the intermediate is protected using PMB-Cl (para-methoxybenzyl chloride) to produce the key intermediate.
Final Steps: The protected intermediate undergoes further reactions to introduce the fluorine atom and the methanol group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the pyrazole or pyridine rings.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions include:
- Oxidized derivatives such as aldehydes and carboxylic acids.
- Reduced derivatives with modified pyrazole or pyridine rings.
- Substituted derivatives with different functional groups replacing the fluorine atom .
Scientific Research Applications
(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of (5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The inhibition of these kinases can lead to the suppression of cancer cell growth and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol: This compound has a similar structure but with a pyrrolo ring instead of a pyrazolo ring.
Vericiguat Impurity 2: A related compound used as an impurity standard in the synthesis of vericiguat.
Uniqueness
(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol is unique due to its specific substitution pattern and the presence of both a fluorine atom and a methanol group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
(5-fluoro-2H-pyrazolo[3,4-b]pyridin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3O/c8-4-1-5-6(3-12)10-11-7(5)9-2-4/h1-2,12H,3H2,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNRFPYBKFKRSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)CO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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